Ethyl 4-bromo-2-cyano-6-nitrobenzoate
Overview
Description
Ethyl 4-bromo-2-cyano-6-nitrobenzoate, also known as EBCNB, is a synthetic organic compound that has a wide range of applications in scientific research. It is an important reagent in organic synthesis and has been used in various fields, including biochemistry, pharmacology, and drug development. EBCNB is a versatile compound that can be used to synthesize a variety of compounds and to study a variety of biological processes.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-6-nitrobenzoate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other compounds, the study of enzyme kinetics, and the investigation of the mechanism of action of drugs and other compounds. It has also been used to study the effects of drugs and other compounds on the human body, as well as to investigate the biochemical and physiological effects of various compounds.
Mechanism Of Action
The mechanism of action of Ethyl 4-bromo-2-cyano-6-nitrobenzoate is not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes, which means that it binds to the active site of an enzyme and blocks the binding of the substrate. This prevents the enzyme from catalyzing the reaction and thus prevents the formation of the product.
Biochemical And Physiological Effects
The biochemical and physiological effects of Ethyl 4-bromo-2-cyano-6-nitrobenzoate are not yet fully understood. However, it is believed that the compound can act as an inhibitor of enzymes, which means that it can block the binding of the substrate to the enzyme’s active site and thus prevent the formation of the product. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
The advantages of using Ethyl 4-bromo-2-cyano-6-nitrobenzoate in lab experiments include its low cost, its availability in a variety of forms, and its versatility. Additionally, it is relatively easy to synthesize and can be used to study a variety of biological processes. However, it is important to note that Ethyl 4-bromo-2-cyano-6-nitrobenzoate is a toxic compound and should be handled with caution. It should also be noted that the compound has a limited shelf life and should be stored in a cool, dry place.
Future Directions
There are a number of potential future directions for the use of Ethyl 4-bromo-2-cyano-6-nitrobenzoate in scientific research. These include the development of new synthetic methods for the synthesis of pharmaceuticals and other compounds, the study of the mechanism of action of drugs and other compounds, and the investigation of the biochemical and physiological effects of various compounds. Additionally, the compound could be used to develop new drugs and treatments for various diseases and conditions. Finally, it could be used to study the effects of environmental pollutants on the human body.
properties
IUPAC Name |
ethyl 4-bromo-2-cyano-6-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)9-6(5-12)3-7(11)4-8(9)13(15)16/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHBDOIFNLAEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1[N+](=O)[O-])Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2-cyano-6-nitrobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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